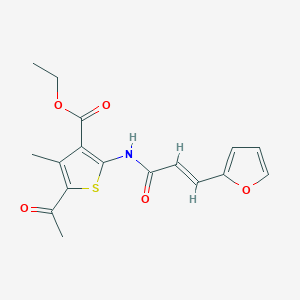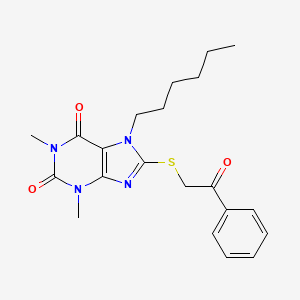
7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hexyl-1,3-dimethyl-8-((2-oxo-2-phenylethyl)thio)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides. This specific compound is characterized by its unique structural features, including a hexyl chain, dimethyl groups, and a phenylethylthio substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-hexyl-1,3-dimethyl-8-((2-oxo-2-phenylethyl)thio)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Methylation: The dimethyl groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Thioether Formation: The phenylethylthio group is introduced through a nucleophilic substitution reaction, where a phenylethylthiol reacts with a suitable leaving group on the purine ring.
Oxidation: The final step involves the oxidation of the phenylethylthio group to form the oxo derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
7-Hexyl-1,3-dimethyl-8-((2-oxo-2-phenylethyl)thio)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents on the purine ring.
Hydrolysis: The thioether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
Chemistry
In chemistry, 7-hexyl-1,3-dimethyl-8-((2-oxo-2-phenylethyl)thio)-3,7-dihydro-1H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used as a probe to study purine metabolism and its role in cellular processes. Its structural similarity to naturally occurring purines makes it a valuable tool for investigating enzyme-substrate interactions.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the purine ring can lead to the development of antiviral or anticancer agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers or coatings.
作用機序
The mechanism of action of 7-hexyl-1,3-dimethyl-8-((2-oxo-2-phenylethyl)thio)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes involved in purine metabolism or receptors that recognize purine derivatives. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and metabolic processes.
類似化合物との比較
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Uniqueness
7-Hexyl-1,3-dimethyl-8-((2-oxo-2-phenylethyl)thio)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The hexyl chain and phenylethylthio group differentiate it from other purine derivatives, potentially leading to novel applications and mechanisms of action.
特性
分子式 |
C21H26N4O3S |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
7-hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C21H26N4O3S/c1-4-5-6-10-13-25-17-18(23(2)21(28)24(3)19(17)27)22-20(25)29-14-16(26)15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3 |
InChIキー |
WXCUCNAWBWEUHA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11970622.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970627.png)
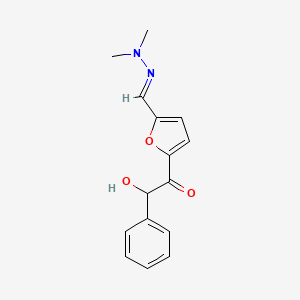

![ethyl (2Z)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970659.png)
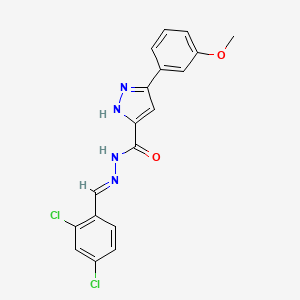
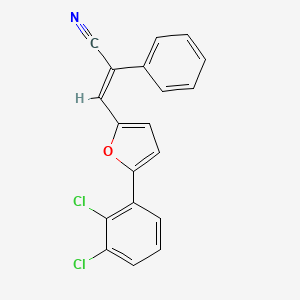
![(2E)-3-(4-methoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide](/img/structure/B11970684.png)
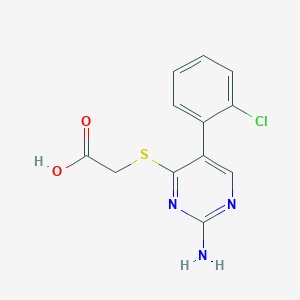
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970702.png)
![Ethyl 2-methyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11970710.png)
